molecular formula C20H28ClNO4 B065510 Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate CAS No. 174605-91-5

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate

Cat. No.: B065510
CAS No.: 174605-91-5
M. Wt: 381.9 g/mol
InChI Key: QTVIWIWJGWSTDC-UHFFFAOYSA-N
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Description

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is a chemical compound with the molecular formula C20H28ClNO4 and a molecular weight of 381.89 g/mol . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and is often used in organic synthesis and pharmaceutical research.

Scientific Research Applications

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is used in various scientific research applications, including:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme inhibitors and receptor ligands.

    Medicine: As a precursor in the development of pharmaceutical compounds.

    Industry: In the production of fine chemicals and agrochemicals.

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Acute 1 - Aquatic Chronic 1 - Eye Irrit. 2 - Skin Irrit. 2 - STOT SE 3 . It is recommended to use personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate typically involves the protection of the piperidine nitrogen with a Boc (tert-butoxycarbonyl) group, followed by alkylation with 4-chlorobenzyl chloride. The final step involves esterification with ethyl chloroformate .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate: Similar structure but with a fluorine atom instead of chlorine.

    Ethyl N-Boc-piperidine-4-carboxylate: Lacks the benzyl group, making it less hydrophobic.

    4-N-Boc-piperidine: A simpler structure without the ester and benzyl groups.

Uniqueness

Ethyl N-Boc-4-(4-chlorobenzyl)piperidine-4-carboxylate is unique due to its specific combination of functional groups, which provide a balance of hydrophobicity and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules .

Properties

IUPAC Name

1-O-tert-butyl 4-O-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28ClNO4/c1-5-25-17(23)20(14-15-6-8-16(21)9-7-15)10-12-22(13-11-20)18(24)26-19(2,3)4/h6-9H,5,10-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTVIWIWJGWSTDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)CC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584850
Record name 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174605-91-5
Record name 1-tert-Butyl 4-ethyl 4-[(4-chlorophenyl)methyl]piperidine-1,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 174605-91-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of ethyl-N-boc-isonipecotate (51.4 g, 0.2 mole) in tetrahydrofuran (1 L) at -78° C. was treated with a solution of lithium bis (trimethylsilyl)amide in tetrahydrofuran (220 mL of a 1M solution). The solution was stirred at -60° for 15 minutes at which time 4-chlorobenzyl chloride (33.8 g, 0.22 moles) was added and the reaction warmed to room temperature over 1.5 hours. The reaction was concentrated at reduced pressure to one quarter volume and then poured into saturated aqueous sodium bicarbonate (1 L) and extracted with ethyl acetate (2×800 mL). The combined organic extracts were dried over anhydrous magnesium sulfate, filtered, and concentrated at reduced pressure. The residue was chromatographed on silica gel with 30% ethyl acetate/hexane as eluent to give 61.3 g.
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